Barium chlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

37.9 g/ 100 g water at 25 °C

Solubility in water, g/100ml: 27.4 (good)

Canonical SMILES

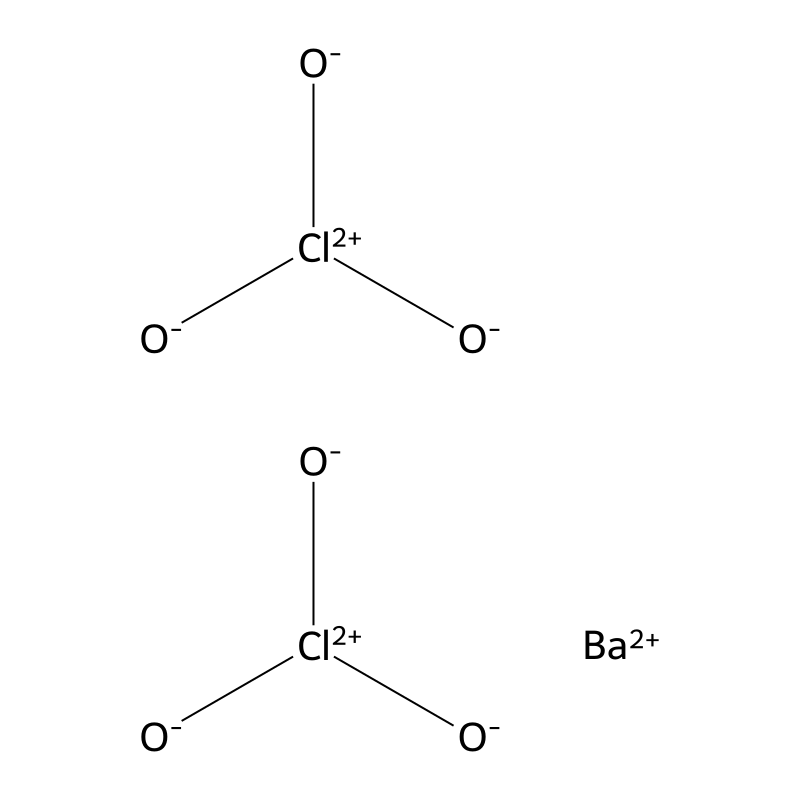

barium chlorate structure and composition

Chemical Identity and Basic Properties

The table below summarizes the core identification and physical property data for barium chlorate.

| Property Category | Details and Data |

|---|---|

| IUPAC Name | Barium dichlorate [1] |

| Chemical Formula | Ba(ClO₃)₂ (anhydrous); Ba(ClO₃)₂·H₂O (monohydrate) [1] |

| Molar Mass | 304.22 g·mol⁻¹ (anhydrous); 322.24 g·mol⁻¹ (monohydrate) [1] |

| Appearance | White crystalline solid [1] |

| Density | 3.18 g/cm³ (monohydrate) [1] |

| Melting Point/Decomposition | ~120 °C (monohydrate decomposes to anhydrous); Anhydrous decomposes at ~414 °C [1] |

| Solubility in Water | 33.8 g/100 mL (20 °C); 105 g/100 mL (100 °C) [1] |

Synthesis and Reaction Protocols

This compound can be synthesized through several laboratory methods. The following workflows detail two common approaches.

Double Replacement Reaction This is a common preparation method that exploits the lower solubility of this compound compared to sodium chlorate [1].

Diagram 1: Synthesis via double replacement. Yields product potentially contaminated with sodium ions [1].

Electrolytic Synthesis This method allows for the production of sodium-free this compound, which is critical for pyrotechnic applications where sodium impurities emit a strong yellow light that overwhelms the desired green color [1].

Diagram 2: Electrolysis synthesis path. Provides high-purity, sodium-free product [1].

Primary Commercial Uses and Handling

The following table outlines the main applications and critical safety information.

| Application/Specification | Description and Notes |

|---|---|

| Pyrotechnics (Primary Use) | Serves as a strong oxidizer to produce a vibrant green flame in fireworks and flares [2] [1]. Simple mixtures with fuels like shellac are effective [1]. |

| Chemical Precursor | Used in the production of highly pure chloric acid [1]. |

| Other Industrial Uses | Also finds roles in water treatment, analytical chemistry, and as an intermediate in specialty chemical production [2]. |

| Toxicity (GHS Labelling) | Danger - H271: May cause fire or explosion; H302: Harmful if swallowed; H332: Harmful if inhaled; H411: Toxic to aquatic life [1]. |

| Safety Notes | As a soluble barium salt, it is toxic and can cause systemic effects. It is also a strong oxidizer, presenting a fire hazard [1]. |

Key Technical and Safety Insights

- Thermal Decomposition: Upon heating to its melting point (~414°C), this compound decomposes into barium chloride (BaCl₂) and oxygen (O₂) [1].

- Purity in Pyrotechnics: The presence of sodium ions is highly undesirable for color purity in pyrotechnics, making the electrolytic synthesis route valuable for high-grade applications [1].

- Regulatory and Environmental Note: this compound is very harmful to aquatic organisms. Disposal must comply with local and federal hazardous waste regulations [1].

References

barium chlorate solubility in water

Quantitative Solubility Data

Barium chlorate is highly soluble in water, with solubility increasing significantly with temperature [1].

Table 1: Solubility of this compound (Ba(ClO₃)₂) in Water [1]

| Temperature | Solubility (g per 100 g of Water) |

|---|---|

| 0 °C (32 °F; 273 K) | 20.3 |

| 20 °C (68 °F; 293 K) | 33.8 |

| 80 °C (176 °F; 353 K) | 84.8 |

| 100 °C (212 °F; 373 K) | 105 |

Experimental Protocol for Solubility Measurement

This protocol outlines the gravimetric method for determining solubility, adapted from general practices for measuring dissolved solids [2].

- Solution Preparation: Prepare a saturated solution of this compound in pure water at the target temperature (e.g., 20°C). Ensure an excess of solid is present to guarantee saturation.

- Equilibration: Maintain the solution at a constant target temperature in a water bath for a sufficient period (e.g., several hours with agitation) to ensure equilibrium is reached.

- Sampling: Draw a clear, known volume of the saturated solution from the supernatant, avoiding solid particulates.

- Evaporation: Transfer the sample to a pre-weighed glass jar (mass = M1) and evaporate all solvent to dryness [2].

- Weighing: Weigh the glass jar containing the dried solute (mass = M2). The mass of the dissolved solute (M) is calculated as M = M₂ - M₁ [2].

- Calculation: Solubility is expressed as the mass of dissolved solute per 100 g of solvent. The formula

M4 = (M / M3) * 1000can be adapted for this purpose, where M3 is the mass of the evaporated solvent [2].

Critical Safety and Handling Protocols

This compound is a strong oxidizer and toxic. Meticulous safety protocols are essential [1].

- Toxicity: As a soluble barium salt, it is highly toxic if ingested, causing nausea, methemoglobinemia, kidney damage, and muscular effects. It is also an irritant to skin and respiratory passages [1].

- Oxidizing Hazard: It can violently accelerate combustion and may form explosive mixtures with fuels. Pure this compound can explode from strong impact [1].

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or powders [1].

- Storage and Disposal: Store in a cool, dry place away from combustible materials. Dispose of as hazardous waste in compliance with all local and federal regulations [1].

Experimental Workflow Visualization

The following diagram illustrates the core workflow for the solubility measurement experiment.

Solubility measurement workflow from sample preparation to data calculation.

Key Technical Insights

- Purity for Application: this compound is valued in pyrotechnics for producing vibrant green flames. For high-purity color, sodium-free synthesis methods (e.g., direct electrolysis of BaCl₂) are required to avoid yellow sodium emission contamination [1] [3].

- Thermal Decomposition: Upon heating, this compound decomposes to barium chloride and oxygen (Ba(ClO₃)₂ → BaCl₂ + 3 O₂), a property critical to its function as an oxidizer [1].

References

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Ba(ClO₃)₂ (Anhydrous) | [1] [2] |

| Molar Mass | 304.23 g/mol (Anhydrous) | [2] [3] [4] |

| Molar Mass | 322.24 g/mol (Monohydrate) | [1] |

| Melting Point | 414 °C (Anhydrous, decomposes) | [1] [2] [5] |

| Density | 3.18 g/cm³ (Monohydrate) | [1] [6] |

| Appearance | White crystalline solid | [1] [6] [5] |

| Water Solubility | 33.8 g/100 mL at 20°C | [1] [5] |

Elemental Composition

Based on a molar mass of 304.23 g/mol, the percent composition of barium chlorate is as follows [7]:

| Element | Percent Composition |

|---|---|

| Barium (Ba) | 45.14% |

| Chlorine (Cl) | 23.31% |

| Oxygen (O) | 31.55% |

Synthesis Methodologies

This compound can be synthesized through several methods. The following diagram outlines the primary production pathways:

Synthesis pathways for this compound

Electrochemical Synthesis

This method offers a route to higher-purity product, which is crucial for achieving a vibrant green color in pyrotechnics without sodium interference [2] [8].

- Reaction: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂↑ [2]

- Key Parameters: The table below summarizes the optimal conditions for the electrolysis process [2]:

| Parameter | Optimal Range | Effect on Current Efficiency |

|---|---|---|

| BaCl₂ Concentration | 200–250 g/L | Increases efficiency up to ~56% |

| Anode Current Density | 1.5–2.0 kA/m² | Increases reaction rate & energy use |

| Temperature | 35–45°C | Increases ion mobility, reduces side reactions |

| Cathode Rotation Speed | 1,000–1,500 rpm | Improves mass transfer, reduces polarization |

- Procedure: A solution of barium chloride dihydrate is electrolyzed using a noble metal oxide-coated titanium anode and a rotating stainless steel cathode. The cell liquor is then evaporated until crystals form, and a crop of this compound is removed. The mother liquor can be recycled [2] [8].

- Note: Current efficiency is relatively low (30-40% without pH control), and energy consumption is approximately 7.1 kWh/kg of product [2] [8].

Double Replacement Reaction

This is a common preparation method, exploiting the lower solubility of this compound compared to sodium chloride [1].

- Reaction: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl [1]

- Procedure: Solutions of barium chloride and sodium chlorate are mixed. Upon concentration and cooling, this compound precipitates out of solution.

- Limitation: The product can be contaminated with sodium ions, which emit a strong yellow light that can overpower the desired green color in pyrotechnic applications [1] [8].

Critical Safety Information

This compound is both a strong oxidizer and toxic [1] [6].

- Oxidizing Hazards: It forms highly flammable or explosive mixtures with combustible materials (e.g., fuels, sulfur, powdered metals, ammonium salts). Contact with concentrated sulfuric acid can cause fires or explosions [2] [6].

- Health Hazards: As a soluble barium salt, it is highly toxic. Ingestion or inhalation can cause symptoms including irritation, nausea, vomiting, abdominal pain, methemoglobinemia, tremors, and kidney damage [1] [6].

- Environmental Toxicity: It is very harmful to aquatic life [1] [2].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - 10294-38-9(monohydrate); 13477-00-4 ... [vulcanchem.com]

- 3. moles this compound to grams [convertunits.com]

- 4. This compound | BaCl2O6 [chemspider.com]

- 5. This compound [chemister.ru]

- 6. This compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 7. This compound | The Merck Index Online [merckindex.rsc.org]

- 8. This compound [chlorates.exrockets.com]

barium chlorate vs potassium chlorate stability

Quantitative Comparison of Key Properties

The table below summarizes core quantitative data for easy comparison, highlighting differences in thermal behavior and oxidative power.

| Property | Barium Chlorate (Ba(ClO₃)₂) | Potassium Chlorate (KClO₃) |

|---|---|---|

| Molecular Weight | 304.23 g/mol (anhydrous) [1] | 122.55 g/mol [2] |

| Oxygen Content (mass%) | 31.55% [3] | 39.17% [3] |

| Melting Point | ~413.9°C (decomposes) [1] | 356°C [2] [4] |

| Onset of Rapid Decomposition | Not explicitly found | 472°C [4] |

| Heat of Formation (ΔHf) | -184.4 kcal/mol [3] | -95.1 kcal/mol [3] |

| Heat of Decomposition | -28.0 kcal/mol [3] | -10.6 kcal/mol [3] |

| Impact Sensitivity | Explodes from strong impact [1] | Extremely shock/friction sensitive in mixtures with fuels [2] |

| Primary Stability Concern | Can self-ignite when wet; impact sensitive [1] | Very powerful oxidizer; unstable with sulfur, phosphorus, and organic compounds [2] |

Thermal Decomposition Pathways

The decomposition processes for these chlorates are critical to understanding their stability and reactivity.

Comparative thermal decomposition pathways for barium and potassium chlorates.

This compound decomposes directly to barium chloride and oxygen upon heating [1]. Potassium chlorate decomposition is more complex and pathway-dependent: it can decompose directly to potassium chloride and oxygen in the presence of a catalyst like manganese(IV) dioxide, or it can form potassium perchlorate as an intermediate without a catalyst [2].

Experimental Insights and Methodologies

While a full, step-by-step protocol for a direct stability comparison is not available, published research describes relevant experimental approaches.

Thermal Analysis of KClO₃ and Composites

One study used a combination of Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) to investigate the thermal decomposition of potassium chlorate and its composite with the explosive RDX [4].

- Procedure: The sample is heated at a controlled rate in the analyzer. TG measures mass change, identifying decomposition onset temperatures. DSC measures heat flow, identifying whether the process is endothermic or exothermic and quantifying energy release [4].

- Key Findings: Pure potassium chlorate melts at 356°C with an endothermic event. Its rapid exothermic decomposition begins at 472°C. For a KClO₃-RDX composite, decomposition began at 209.9°C with a significant energy release of 1887 J/g [4].

Synthesis and Stability Observations for Ba(ClO₃)₂

Information on this compound highlights stability concerns and synthesis methods that imply its reactive nature.

- Stability Note: this compound is reported to be more stable than potassium chlorate in terms of heat of formation from the elements. However, its decomposition releases more heat, which can more easily create a runaway reaction [3].

- Safety Observation: There is a documented report of a pyrotechnic mixture containing this compound self-igniting while wet and drying in the sun [1].

Key Technical Conclusions

For a researcher or scientist, the core distinctions are:

- Energetics: this compound releases significantly more energy upon decomposition than potassium chlorate, making its reactions more vigorous [3].

- Thermal Trigger: Potassium chlorate has a distinct melting point before decomposition, whereas this compound decomposes at its melting point [1] [4].

- Compatibility: Both are dangerous, but potassium chlorate is notoriously unstable when mixed with common fuels like sulfur or phosphorus [2]. This compound is impact-sensitive and can be unstable in the presence of water in some mixtures [1].

References

barium chlorate decomposition products

Decomposition Reaction and Pathway

The thermal decomposition of barium chlorate is a straightforward reaction that occurs at its melting point. The products are barium chloride (BaCl₂) and oxygen gas (O₂) [1].

The balanced chemical equation for this decomposition is: Ba(ClO₃)₂ → BaCl₂ + 3 O₂ [1]

The diagram below illustrates this decomposition pathway:

Critical Safety and Handling Information

Working with this compound requires strict safety precautions due to significant hazards:

- Toxicity: As a soluble barium salt, it is highly toxic and dangerous to human health [1]. It can cause irritation, gastrointestinal distress, and at high levels, may lead to methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen [1]. Long-term exposure can cause kidney damage [1].

- Oxidizing Hazard: It is a strong oxidizer. Pure this compound can explode from strong impact and there is at least one reported case of self-ignition [1]. Its decomposition releases significant heat, which can create a runaway reaction [2].

- Environmental Hazard: It is very harmful to aquatic life and must be prevented from leaching into water systems [1]. Disposal must comply with hazardous waste regulations [1].

Physical and Chemical Properties

The table below summarizes key properties of this compound, which are critical for designing experimental protocols [1].

| Property | Value / Description |

|---|---|

| Appearance | White crystalline solid |

| Molar Mass | 304.22 g/mol (anhydrous); 322.24 g/mol (monohydrate) |

| Density | 3.18 g/cm³ (monohydrate) |

| Melting/Decomposition Point | ~413.9 °C (anhydrous, decomposes) |

| Solubility in Water | 33.8 g/100 mL (at 20 °C) |

Finding Experimental Protocols

The search results do not contain detailed, step-by-step experimental methodologies for studying this decomposition. To find these protocols, I suggest you:

- Consult Reputable Chemical Databases: Websites like PubChem or the NIST Chemistry WebBook often provide synthesized safety data and chemical properties.

- Search Academic Literature: Use scholarly databases like Google Scholar, Scopus, or Web of Science with search terms like "

kinetics of this compound decomposition" or "thermal analysis of this compound". - Review Pyrotechnic Literature: Older but comprehensive texts like Fireworks: the art, science, and technique by Takeo Shimizu or Pyrotechnics by George W. Weingart discuss the practical behavior of this compound, though they may not offer formal lab procedures [1].

References

NMR Parameters of Barium Chlorate Monohydrate

The table below summarizes the nuclear magnetic resonance parameters for the water molecules in barium chlorate monohydrate (Ba(ClO₃)₂·H₂O), as determined by solid-state NMR studies.

| Nucleus | Interaction / Parameter | Reported Value | Experimental Conditions |

|---|---|---|---|

| ¹H (Proton) | Chemical Shift Anisotropy (ΔCS) [1] | 11 ± 3 ppm | Static powder, 9.4 T, Room Temperature |

| Asymmetry (ηCS) [1] | 0.3 ± 0.5 | Static powder, 9.4 T, Room Temperature | |

| H-H Dipolar Coupling Constant [1] | -29 kHz | Static powder, 9.4 T, Room Temperature | |

| ¹⁷O (Oxygen-17) | Quadrupolar Coupling Constant (CQ) [2] | Increases with decreasing temperature | MAS, 14.1 - 21.1 T, Variable Temperature |

| H-O Dipole Splitting [2] | Well-resolved splitting observed | Low temperature, without ¹H decoupling |

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies employed in the cited research.

Sample Preparation

- Material: The studies used crystalline This compound monohydrate (Ba(ClO₃)₂·H₂O) [1] [2].

- Key Property: The water molecules in this crystal are isolated from each other, meaning intermolecular couplings between protons of different water molecules are negligible. This simplifies the NMR spectrum to that of an isolated spin pair [1].

¹H NMR Experiments (Proton)

- Spectrometer Field Strength: Experiments were performed using a 9.4 T magnet (corresponding to a 400 MHz Larmor frequency for protons) [1].

- Pulse Sequence - Solid Echo: Static powder spectra were acquired using a 90°ᵧ–τ–90°ᵩ solid echo sequence. This experiment is chosen because it can refocus the broadening caused by both chemical shift anisotropy (CSA) and homonuclear dipolar couplings, allowing for a clearer observation of the "Pake pattern" characteristic of isolated spin pairs [1].

- Magic-Angle Spinning (MAS): Experiments were also conducted under MAS conditions, typically at a spinning speed of 10 kHz, to average out anisotropic interactions and achieve higher spectral resolution [1].

- Spectral Analysis: The experimental spectra were analyzed by comparing them with numerical simulations. These simulations account for the dipolar coupling between the two protons of a water molecule, the chemical shift anisotropy of each proton, and the relative orientation of the dipolar and shielding tensors [1].

¹⁷O NMR Experiments (Oxygen-17)

- Field Strength: Studies were conducted at high magnetic fields, ranging from 14.1 T to 21.1 T, to enhance resolution and sensitivity for the quadrupolar ¹⁷O nucleus [2].

- Variable Temperature MAS: The sample temperature was varied to investigate the dynamics of the water molecule. A key finding was that the measured quadrupolar coupling constant (CQ) increases as temperature decreases. This is attributed to the reduction of fast librational motions (torsional oscillations) of the water molecule at lower temperatures [2].

- Dipolar Splitting: At low temperatures and without ¹H decoupling, the ¹⁷O spectra exhibit a well-resolved ¹H-¹⁷O dipole splitting. This splitting arises from the homogeneous coupling between the two ¹H-¹⁷O dipoles and the ¹H-¹H dipole, providing direct structural information about the water molecule [2].

Computational Support (DFT Calculations)

- Method: Density Functional Theory (DFT) calculations were performed using a periodic planewave pseudopotential approach [1].

- Purpose: These first-principles calculations were used to compute the magnetic shielding tensors for the protons in the crystal structure. The results provided crucial support for the interpretation of experimental NMR spectra and helped confirm that the water molecules are undergoing fast reorientation around their C₂ axis at room temperature [1].

Experimental Workflow for NMR Analysis

The diagram below outlines the logical workflow for the solid-state NMR characterization of this compound monohydrate, integrating both experimental and computational approaches.

Key Insights for Researchers

- Fast Molecular Motion: At room temperature, the water molecules in Ba(ClO₃)₂·H₂O undergo rapid 180° flips around their C₂ symmetry axis. This motion averages the chemical shielding tensors of the two protons, making them equivalent and collinear, while leaving the H-H dipolar coupling unchanged [1].

- Temperature is Critical: The ¹⁷O NMR parameters, especially the Quadrupolar Coupling Constant (CQ), are highly sensitive to temperature. This dependence directly reports on the amplitude of water librations, bridging the gap between experimental results and static DFT calculations [2].

- Complementary Techniques: The combination of static and MAS experiments on both ¹H and ¹⁷O nuclei, supported by DFT modeling, provides a comprehensive picture of the structure, dynamics, and nuclear spin interactions in this system.

References

Technical Guide to Barium Chlorate Monohydrate

Crystal Structure Overview

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O) is a monoclinic crystalline solid. The following table summarizes its fundamental crystallographic parameters. [1]

| Parameter | Value / Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/c (C₂ₕ⁶) |

| Unit Cell Formula Units (Z) | 4 |

| Unit Cell Parameters | a = 8.86 Å, b = 7.80 Å, c = 9.35 Å, β = 93° 26' |

| Key Structural Features | Chlorate ions (ClO₃⁻) in low pyramidal form; Each Barium ion coordinated by eight Chlorine atoms; Water of crystallization incorporated into the structure. |

The following diagram illustrates the experimental workflow for determining the crystal structure and dynamics of this compound monohydrate, synthesizing methodologies from multiple studies:

Experimental Workflow for Crystal Structure and Dynamics Analysis

Synthesis and Preparation Protocols

Common Synthesis Routes

| Method | Procedure | Notes & Applications |

|---|---|---|

| Double Replacement [2] | Mix solutions of Barium Chloride (BaCl₂) and Sodium Chlorate (NaClO₃). Concentrate and cool mixture to precipitate product. | Most common method. May result in sodium contamination. |

| Direct Electrolysis [2] | Electrolysis of BaCl₂ in water: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂ | Yields sodium-free product, preferred for pyrotechnics. |

| Metathesis with Ammonium Chlorate [2] | React Barium Carbonate (BaCO₃) with boiling Ammonium Chlorate (NH₄ClO₃) solution. | Involves decomposition of ammonium carbonate byproduct. |

Sample Preparation for ¹⁷O NMR Studies

For advanced nuclear magnetic resonance studies, samples can be prepared with isotopic enrichment to improve sensitivity. [3]

- Procedure: Recrystallize 300 mg of crystalline this compound monohydrate in 400 µL of 17O-enriched water (30% H₂¹⁷O) in a sealed vial for 3 days. After nucleation, open the vial to atmosphere for 48 hours for partial evaporation, then reseal until crystals precipitate (7-14 days). [3]

- Post-processing: The resulting transparent crystals are ground into a fine powder using an agate mortar and pestle and packed into a zirconia rotor for NMR experiments. [3]

Key Experimental Characterization Data

Physical and Chemical Properties

| Property | Value / Description |

|---|---|

| Molecular Weight [2] | 322.24 g/mol (monohydrate) |

| Appearance [2] | White crystalline solid, transparent when pure |

| Density [2] | 3.18 g/cm³ (monohydrate) |

| Solubility [2] | 33.8 g/100 g H₂O at 20°C; highly soluble |

| Melting Point/Decomposition [2] | ~120°C (dehydrates to anhydrous form); 413.9°C (anhydrous form decomposes to BaCl₂ + 3 O₂) |

Spectroscopic and Magnetic Resonance Data

Advanced NMR studies provide detailed insight into the structure and dynamics of the water molecule in the crystal lattice. [3]

- ¹⁷O Quadrupolar Coupling Constant (CQ): This parameter is sensitive to temperature due to torsional oscillations (librations) of the water molecule. The measured CQ increases with decreasing temperature, as librational motion is reduced. [3]

- ¹H-¹⁷O Dipole Splitting: At low temperatures (∼100 K) and without ¹H decoupling, a well-resolved ¹H-¹⁷O dipole splitting is observed in the ¹⁷O spectra. This homogeneous coupling provides direct structural information on the ¹H-¹⁷O distances and the ∠HOH bond angle within the water molecule. [3]

- Water Molecule Dynamics: The bound water executes three main librations (waving, rocking, twisting) and 2-fold 180° flips about the HOH bisector. These motions cause averaging of the NMR interactions at ambient temperatures. [3]

Relevance to Pharmaceutical Research

While this compound monohydrate itself is toxic and not used pharmaceutically, research into its structure and metal coordination chemistry provides valuable insights for drug development.

- Toxicity Profile: As a soluble barium salt, it is highly toxic, causing irritation, methemoglobinemia, tremors, kidney damage, and potential fatality upon exposure. [2] Its environmental hazard is significant. [2]

- Indirect Relevance: The study of well-defined crystalline systems like this compound monohydrate helps refine analytical techniques (e.g., ¹⁷O NMR, X-ray diffraction) for characterizing metal-containing systems. [3] [1] Concurrent research on other metal complexes (e.g., Cu(II)-ninhydrin) demonstrates the potential of metal coordination compounds as chemotherapeutic agents, underscoring the broader importance of understanding metal-ligand interactions in solids. [4]

References

Comprehensive Technical Guide: Barium Chlorate Synthesis via Electrolysis for Research Applications

Introduction to Barium Chlorate

This compound (Ba(ClO₃)₂) is an inorganic oxidizer with significant applications in pyrotechnics, chemical synthesis, and specialized research. As the barium salt of chloric acid, it commonly exists as a monohydrate (Ba(ClO₃)₂·H₂O) and appears as a white crystalline solid with limited solubility in water (33.8 g/100mL at 20°C). [1] The compound is particularly valued in pyrotechnic formulations for its ability to produce vibrant green colors when combined with appropriate fuels. [2] [1]

For research and development purposes, electrolytic synthesis offers significant advantages over other methods by minimizing sodium contamination that can compromise color quality in optical applications. [3] This guide provides detailed protocols for the electrolytic production of this compound, emphasizing safety considerations, process optimization, and quality control measures suitable for research and industrial applications.

Chemical Background and Synthesis Approaches

Fundamental Properties

This compound possesses several critical characteristics that influence both its applications and synthesis methods. The compound has a molecular weight of 304.23 g/mol for the anhydrous form and 322.24 g/mol for the monohydrate. [1] It demonstrates thermal decomposition at approximately 414°C, breaking down into barium chloride and oxygen gas according to the reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂. [1] This decomposition profile makes it valuable as an oxidizing agent in various applications.

From a safety perspective, this compound is classified as a strong oxidizer and is toxic if ingested or inhaled. The NIOSH recommended exposure limit is 0.5 mg/m³ as a time-weighted average, with an immediate danger to life and health (IDLH) concentration of 50 mg/m³. [1] These hazards necessitate appropriate engineering controls and personal protective equipment during handling and synthesis.

Synthesis Method Comparison

Researchers have developed several approaches for this compound synthesis, each with distinct advantages and limitations:

Table 1: Comparison of this compound Synthesis Methods

| Method | Principle | Advantages | Limitations | Yield/Purity |

|---|---|---|---|---|

| Electrolysis | Electrochemical oxidation of BaCl₂ in diaphragm-less cell | Minimal sodium contamination; Direct production | Lower current efficiency; Specialized equipment required | High purity; Current efficiency ~30-40% without pH control [3] |

| Double Displacement | BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl | Simpler equipment; Established industrial process | Sodium contamination affects color quality | Commercial grade; Possible Na⁺ contamination [1] [4] |

| Ammonium Chlorate Route | 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O | High purity product | Complex multi-step process; Ammonium chlorate instability | High purity suitable for pyrotechnics [3] |

The electrolytic approach is particularly valuable for research applications requiring high-purity material with minimal alkali metal contamination, which is essential for achieving optimal color quality in pyrotechnic formulations. [3]

Electrolysis Fundamentals

Theoretical Principles

The electrolytic production of this compound follows the established mechanism of chlorate formation from chloride solutions. According to the widely accepted Foerster-Mueller theory, several simultaneous reactions occur in the electrolytic cell: [5]

At the anode, chloride ions undergo oxidation: 2Cl⁻ → Cl₂(aq) + 2e⁻

At the cathode, water reduction occurs: 2H₂O + 2e⁻ → H₂ + 2OH⁻

The dissolved chlorine then hydrolyzes in the solution: Cl₂(aq) + H₂O ⇌ HClO + H⁺ + Cl⁻

In the solution phase, chlorate formation proceeds through chemical reactions between hypochlorous acid and hypochlorite ions: 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + H⁺

The overall reaction for the electrolytic process can be summarized as: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂ [1]

Current efficiency in these cells typically ranges between 30-40% without active pH control, due to competing reactions including the formation of oxygen at the anode. [3] The process requires approximately 6 Faradays of charge per mole of chlorate produced when following the optimal reaction pathway. [5]

Electrolysis System Setup

Table 2: Electrolytic Cell Components and Specifications

| Component | Material Options | Key Specifications | Considerations |

|---|---|---|---|

| Anode | MMO (Mixed Metal Oxide), Platinum, Graphite substrate lead dioxide | High oxygen overpotential; Corrosion resistant | MMO susceptible to BaSO₄ poisoning [6] |

| Cathode | Stainless steel, Titanium | Hydrogen evolution efficiency; Alkali resistance | Titanium offers superior corrosion resistance [5] [6] |

| Cell Body | Glass, CPVC, Polypropylene | Temperature resistance; Chemical inertness | Transparent materials allow visual monitoring |

| Power Supply | DC constant current | 3.5-4.5V typical operating range; Adequate current capacity | Voltage depends on electrode spacing, temperature [5] |

| pH Control | Dichromate or fluoride additives | Cathode protection; Prevents hypochlorite reduction | Dichromate forms protective layer on cathode [5] |

The following diagram illustrates the typical workflow for the electrolytic synthesis process:

Experimental Protocols

Electrolyte Preparation

Barium chloride solution is prepared by dissolving BaCl₂·2H₂O in distilled water at a concentration of approximately 40g per 100mL. [3] For researchers starting from barium carbonate, the chloride salt can be prepared by careful neutralization with hydrochloric acid: 2HCl(aq) + BaCO₃(s) → BaCl₂(aq) + H₂O(l) + CO₂(g). [6] The resulting solution should be filtered to remove any insoluble residues, particularly barium carbonate or sulfate contaminants.

Additives for efficiency include potassium dichromate (K₂Cr₂O₇) at 0.5-2g/L, which forms a protective layer on the cathode preventing reduction of hypochlorite/chlorate ions. [5] For lead dioxide anodes, fluoride salts may be used instead. The initial pH should be adjusted to approximately 6, which optimizes the simultaneous presence of HClO and ClO⁻ species for efficient chlorate formation. [5]

Cell Assembly and Operation

A typical laboratory-scale cell consists of a 1-5L glass or plastic vessel equipped with an MMO anode and titanium or stainless steel cathode. Electrodes should be spaced 1-3cm apart to minimize resistance while preventing short-circuiting. The power supply should provide constant current with capability for 3.5-4.5V and current density of 0.1-0.5A/cm² depending on electrode size. [5]

Operation parameters should maintain temperature between 60-80°C, which represents an optimal balance between reaction kinetics, chlorine solubility, and electrode corrosion. [5] The process typically requires 1-3 weeks of continuous operation for complete conversion, with periodic water addition to compensate for evaporation. Progress can be monitored by testing for hypochlorite (ClO⁻) using standard iodometric titration or commercial test strips until maximum concentration is achieved, followed by its decline as chlorate forms.

Product Recovery and Purification

After electrolysis completion, the cell liquor is transferred to evaporation dishes and concentrated until crystals form upon cooling to 25°C. [3] The resulting This compound monohydrate crystals are separated via filtration or centrifugation, with typical yields of 40-60% based on initial barium chloride. Mother liquor can be recycled to the electrolytic cell for further conversion.

For additional purification, the crude product can be recrystallized from minimal hot water (approximately 0.6L per 500-550g crude material) followed by cooling to 25°C. [4] The final product should be dried at temperatures below 50°C to prevent decomposition, with packaging in airtight containers away from combustible materials. [4]

Alternative Synthesis Methods

Double Displacement Reaction

The most common industrial process for this compound production involves double displacement between barium chloride and sodium chlorate: [4]

BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl

This metathesis reaction exploits the lower solubility of this compound compared to sodium chloride. In the industrial process described in patent CN103663380A, sodium chlorate solution (630-680g/L) is heated to 75-80°C, after which solid barium chloride is added with vigorous stirring. The reaction proceeds for 40-60 minutes at over 100°C before cooling to 25°C to crystallize the product. [4]

The primary limitation of this method is potential sodium contamination, which can impair color quality in pyrotechnic applications. Additional purification steps including recrystallization or precipitation with alcohol may be required for research-grade material. [3]

Ammonium Chlorate Route

For high-purity applications, this compound can be synthesized through an ammonium chlorate intermediate: [3]

KClO₃ + NH₄HC₄H₄O₆ → KHC₄H₄O₆(s) + NH₄ClO₃(aq)

The resulting ammonium chlorate solution is then reacted with barium carbonate or hydroxide: 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O

This method requires extended boiling to drive off ammonia and carbon dioxide, but produces high-purity this compound with minimal alkali metal contamination. [3]

Safety and Environmental Considerations

Toxicity and Exposure Controls

This compound presents dual hazards as both a toxic barium compound and strong oxidizer. Exposure can cause severe acute effects including methemoglobinemia, gastrointestinal distress, muscular stimulation followed by paralysis, and cardiac arrhythmias. [1] Long-term exposure may lead to kidney damage and baritosis (benign lung condition). [1]

Personal protective equipment should include NIOSH-approved respirators for concentrations above 0.5mg/m³, chemical safety goggles, butyl rubber gloves, and protective clothing. [7] Engineering controls such as fume hoods, adequate ventilation, and spill containment should be implemented in laboratory settings.

Process Safety Measures

Electrolytic cells present specific hazards including generation of explosive hydrogen gas at the cathode and toxic chlorine gas if hypochlorite decomposition occurs. Operations should be conducted in well-ventilated areas away from ignition sources. The strong oxidizing nature of this compound necessitates strict separation from combustible materials and reducing agents.

For emergency preparedness, appropriate fire extinguishing media (water spray, dry chemical) should be readily available. Spills should be contained and cleaned immediately with appropriate personal protection. Contaminated materials should be disposed of as hazardous waste in compliance with local regulations. [1]

Environmental Protection

This compound is very harmful to aquatic organisms and must be prevented from entering waterways. [1] Waste streams should be treated to precipitate barium as insoluble sulfate before disposal. The compound should be disposed of as hazardous waste in accordance with federal, state, and local regulations. [1]

Applications and Analytical Methods

Primary Research Applications

Pyrotechnics and Colorants: this compound is valued for producing vibrant green colors in pyrotechnic compositions. Simple mixtures with shellac or other organic fuels can produce high-quality green flames, making it one of the few oxidizers capable of producing color in binary mixtures. [1] The compound provides both the color source and oxidizing function in these formulations.

Chemical Synthesis: The compound serves as a starting material for producing high-purity chloric acid through reaction with sulfuric acid, which can then be used to synthesize other chlorate compounds. [1] [3] This application leverages the low solubility of barium sulfate, which precipitates completely from solution.

Analytical Chemistry: Laboratories utilize this compound in titrations and qualitative analysis for detecting sulfate ions and other analytes, valued for its predictable reactivity and solubility characteristics. [2]

Quality Assessment

Product purity can be verified through several analytical methods. Chlorate content is determined by iodometric titration, while barium content is quantified by gravimetric analysis as barium sulfate. Sodium contamination should be assessed by flame test, with any yellow coloration indicating the need for further purification. [3]

Crystal properties including particle size distribution and bulk density (typically 1.457-1.575 g/cm³) affect performance in specific applications. [4] For research purposes, additional characterization by IR spectroscopy (reference spectrum available in NIST database) provides confirmation of chemical identity. [8]

Conclusion

The electrolytic synthesis of this compound provides researchers with a reliable method for producing high-purity material with minimal alkali metal contamination. While the process requires specialized equipment and extended operation times, it offers significant advantages for applications requiring precise color quality or chemical purity. The optimized protocols detailed in this guide incorporate appropriate safety measures and troubleshooting approaches to support successful implementation in research environments.

Future developments in electrode materials and process control may further improve the efficiency and accessibility of this synthesis method. Researchers are encouraged to maintain thorough documentation of process parameters and outcomes to contribute to the continued optimization of this compound production methodologies.

References

- 1. This compound [en.wikipedia.org]

- 2. Top 5 Uses of this compound in 2025 | Integration Notes [linkedin.com]

- 3. This compound [chlorates.exrockets.com]

- 4. CN103663380A - this compound production technology [patents.google.com]

- 5. Preparing chlorates - PyroGuide [pyrodata.com]

- 6. This compound cell - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Barium Chloride Uses: Industrial Impact & Safety [elchemy.com]

- 8. This compound - the NIST WebBook [webbook.nist.gov]

Comprehensive Technical Guide: Barium Chlorate Production Technology, Characterization, and Applications

Introduction and Chemical Properties

Barium chlorate (Ba(ClO₃)₂) is a significant inorganic chemical compound with extensive applications in pyrotechnics, chemical manufacturing, and specialized industrial processes. As the barium salt of chloric acid, it exists most commonly as a white crystalline solid in both anhydrous and monohydrate (Ba(ClO₃)₂·H₂O) forms. The compound demonstrates substantial solubility in water, increasing from approximately 20.3 g/100mL at 0°C to 105 g/100mL at 100°C, facilitating its production and processing in aqueous systems [1]. This compound has a molecular weight of 304.22 g/mol in its anhydrous form and 322.24 g/mol as the monohydrate, with a density of 3.18 g/cm³ for the monohydrate form [1].

The thermal decomposition profile of this compound reveals its oxidative properties, with decomposition commencing at approximately 413.9°C where it breaks down into barium chloride and oxygen gas according to the reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂ [1]. This decomposition reaction liberates significant oxygen, making it an effective oxidizer in pyrotechnic compositions. From a safety perspective, this compound is classified as a strong oxidizer and is toxic, requiring careful handling procedures. Its oxidation potential and barium content create dual hazards of supporting vigorous combustion and presenting toxicity risks common to soluble barium compounds [1].

Production Methods and Technological Overview

The industrial production of this compound employs several synthetic routes, each with distinct advantages, limitations, and technological considerations. These methods can be broadly categorized into chemical synthesis and electrochemical processes, with recent advancements focusing on improving efficiency, purity, and environmental sustainability.

Table 1: Comparison of this compound Production Methods

| Production Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Double Replacement | Barium chloride, Sodium chlorate | Concentration, Cooling, Precipitation | Simple setup, High yield | Sodium contamination affects color purity [1] |

| Electrolytic Synthesis | Barium chloride, Water | Electrolysis, 30-40% current efficiency without pH control [2] | Direct production, Sodium-free product [2] [1] | Lower efficiency, Complex equipment [3] |

| Ammonium Chlorate Route | Ammonium chlorate, Barium carbonate | Boiling solution until ammonia odor disappears [1] | High purity product, Minimal sodium contamination [2] | Multiple steps required, Ammonia handling [2] |

The double replacement reaction between barium chloride and sodium chlorate represents one of the most straightforward production methods, exploiting the differential solubility characteristics of the reactants and products. This process follows the reaction: BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl. After concentrating and cooling the reaction mixture, this compound precipitates due to its relatively lower solubility compared to sodium chloride, enabling effective separation [1]. While operationally simple, this method frequently results in sodium contamination, which is particularly problematic for pyrotechnic applications where even trace sodium impurities can overwhelm the desired green coloration with yellow emission [2].

The electrolytic production method utilizes barium chloride as both electrolyte and precursor, following the overall reaction: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂. This process typically achieves current efficiencies of approximately 30-40% without active pH control, with the electrolyte concentration starting around 40g chloride per 100mL water [2]. Modern electrolytic cells employ advanced materials including graphite or dimensionally stable anodes (DSA), with process parameters carefully controlled to optimize efficiency. Temperature maintenance between 60-80°C, pH control near neutral levels (approximately pH 6), and chromium-based additives to minimize cathodic reduction of hypochlorite intermediates represent key operational parameters [3]. Recent implementations incorporate sophisticated process control systems utilizing sensors and automation for real-time monitoring and adjustment of critical parameters including temperature, pressure, and purity levels [4].

Table 2: Industrial this compound Market Overview

| Parameter | Values | Trends & Projections |

|---|---|---|

| Market Size (2025) | $12.69 billion [5] | Anticipated to reach $22.38 billion by 2033 [5] |

| Compound Annual Growth Rate | 9.92% (2026-2033) [5] | Accelerating adoption across industrial segments [5] |

| Major Applications | Pyrotechnics, Chemical Manufacturing, Textiles, Paper Pulp [6] | Expanding into specialized chemical synthesis [4] |

| Regional Demand Patterns | North America and Europe (established markets), Asia-Pacific (emerging, rapid growth) [5] | Increasing consumption in Asia-Pacific due to industrialization [5] |

Experimental Protocols

Double Displacement Synthesis Protocol

The double displacement method between barium chloride and sodium chlorate provides a straightforward approach for laboratory-scale production of this compound. This protocol yields approximately 50g of product and requires standard laboratory equipment.

Materials and Equipment:

- Barium chloride dihydrate (BaCl₂·2H₂O), 50g

- Sodium chlorate (NaClO₃), 45g

- Deionized water, 200mL

- Heating mantle with temperature control

- 500mL borosilicate glass beaker

- Glass stirring rod

- Buchner funnel and filtration apparatus

- Drying oven

Procedure:

- Prepare separate concentrated solutions by dissolving 50g barium chloride dihydrate in 100mL warm deionized water and 45g sodium chlorate in 100mL deionized water.

- Combine both solutions in a 500mL beaker while stirring continuously. The reaction mixture will appear clear initially.

- Heat the combined solution to 60-70°C while maintaining continuous agitation to facilitate the double displacement reaction: BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl

- Concentrate the solution by gentle evaporation until the volume is reduced by approximately 40-50%.

- Cool the concentrated solution gradually to room temperature, then further to 5-10°C using an ice bath to promote crystallization.

- Collect the crystalline precipitate via vacuum filtration using a Buchner funnel.

- Wash the crystals with small aliquots (10-15mL) of ice-cold deionized water to remove residual sodium ions.

- Dry the product in an oven at 40-50°C for 4-6 hours.

- Characterize the product by determining melting point (decomposition begins at ~120°C for monohydrate, 413.9°C for anhydrous form) and analyzing for sodium contamination by flame test [1].

Troubleshooting Notes:

- If sodium contamination is detected (yellow flame test), recrystallize from minimal hot deionized water.

- Low yields may result from insufficient concentration prior to crystallization—ensure volume reduction of at least 40%.

- Cloudy solutions may indicate impurity precipitation; perform hot filtration before crystallization.

Electrolytic Synthesis Protocol

This protocol describes the electrochemical production of sodium-free this compound, essential for high-quality pyrotechnic applications where sodium contamination must be avoided.

Materials and Equipment:

- Barium chloride dihydrate (BaCl₂·2H₂O), 100g

- Deionized water, 250mL

- Electrolysis cell with anode (graphite or dimensionally stable anode) and cathode (stainless steel)

- DC power supply (capable of 4-6V, variable current)

- Magnetic stirrer with heating capability

- Thermometer

- pH meter

Procedure:

- Prepare the electrolyte by dissolving 100g barium chloride dihydrate in 250mL deionized water heated to 50-60°C to achieve a concentration of approximately 40g/100mL.

- Assemble the electrolysis cell with electrodes positioned to minimize distance (typically 5-10mm) while preventing short circuiting. Anode selection is critical—graphite is economical but erodes; lead dioxide or platinum offers superior stability.

- Add potassium dichromate (approximately 0.5-2g/L) to the electrolyte if using graphite electrodes to form a protective layer on the cathode that minimizes hypochlorite reduction.

- Begin electrolysis at a current density of 0.5-1A/cm² and maintain cell voltage typically between 3.5-4.5V. The overall reaction is: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂

- Maintain the electrolyte temperature between 60-80°C throughout the process using external heating or cooling as needed.

- Monitor pH periodically, maintaining near-neutral conditions (pH ~6) where hypochlorous acid and hypochlorite ion coexist at maximum concentrations, favoring chlorate formation.

- Continue electrolysis until chloride concentration decreases to below 10% of initial value (typically 40-60 hours for this scale).

- Remove the electrolyte from the cell and evaporate until crystals form.

- Collect initial crop of this compound crystals by filtration at approximately 40-50°C.

- Recycle the mother liquor to the electrolysis cell to improve overall yield.

- Dry the crystals at 50-60°C and store in a desiccator [2] [3].

Process Optimization Notes:

- Current efficiency improves with proper pH control and temperature maintenance.

- Anode-cathode distance optimization reduces cell resistance and energy consumption.

- Continuous monitoring of chloride concentration allows termination at optimal conversion point.

The following workflow diagram illustrates the electrolytic production process:

Ammonium Chlorate Conversion Protocol

This method utilizes ammonium chlorate intermediate to produce high-purity this compound with minimal alkali metal contamination, making it particularly suitable for applications requiring exceptional color purity in pyrotechnics.

Materials and Equipment:

- Potassium chlorate (KClO₃), 40g

- Ammonium sulfate ((NH₄)₂SO₄), 30g

- Barium carbonate (BaCO₃), 45g

- Tartaric acid (C₄H₆O₆), 25g

- Ammonia solution (NH₄OH, 10%), 50mL

- Ethanol (95%), 100mL

- Heating mantles with temperature control

- Multiple 500mL borosilicate beakers

- Filtration apparatus

- Distillation setup (for alcohol removal)

Procedure:

Ammonium Chlorate Preparation:

- Dissolve 40g potassium chlorate in 150mL near-boiling deionized water.

- In a separate container, dissolve 30g ammonium sulfate in 100mL warm deionized water.

- Combine both solutions while stirring, then evaporate until a thin slurry of potassium sulfate begins to form.

- Add 50mL ethanol to precipitate remaining potassium sulfate.

- Filter to remove potassium sulfate precipitate, retaining the filtrate containing ammonium chlorate.

- Remove ethanol by distillation at approximately 70°C until alcohol is removed.

This compound Synthesis:

- Add 45g barium carbonate gradually to the ammonium chlorate solution with continuous stirring.

- Heat the mixture to boiling and maintain at boiling temperature for 2-3 hours until the ammonia odor is no longer detectable. The reaction proceeds as: 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O

- Add deionized water as needed to maintain liquid volume during extended boiling.

- Continue boiling until crystals of this compound begin to appear.

- Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization.

- Collect crystals by vacuum filtration.

- Wash with minimal ice-cold water and dry at 40-50°C for 4-6 hours [2].

Alternative Approach Using Tartaric Acid:

- Prepare ammonium bitartrate by reacting tartaric acid with stoichiometric ammonia in hot water.

- Combine with potassium chlorate solution to precipitate potassium bitartrate, leaving ammonium chlorate in solution.

- Proceed with barium carbonate reaction as described above [2].

Safety Notes:

- Avoid isolation of solid ammonium chlorate due to explosion risk.

- Conduct boiling steps in a well-ventilated area or fume hood to disperse ammonia gas.

- Test barium carbonate for sodium contamination by flame test before use if color purity is critical.

Analytical Methods and Characterization

Rigorous quality control is essential for this compound, particularly for pyrotechnic applications where purity directly impacts performance and safety. The following analytical protocols provide comprehensive characterization methods.

Purity Assessment:

- Gravimetric Analysis: Dissolve a precisely weighed sample (approximately 0.5g) in distilled water. Add excess 0.1M silver nitrate solution to precipitate chloride ions as silver chloride. Collect precipitate by filtration, dry to constant weight, and calculate chloride content. This compound should demonstrate minimal chloride impurity [7].

- Sodium Contamination Test: Prepare a saturated aqueous solution of the product. Dip a clean platinum or nickel wire into the solution and introduce to a Bunsen burner flame. Observe flame color—a persistent yellow coloration indicates significant sodium contamination unsuitable for pyrotechnic applications [2].

- Thermal Analysis: Using a melting point apparatus, determine decomposition onset temperature. Pure this compound monohydrate dehydrates at approximately 120°C and the anhydrous form decomposes at 413.9°C [1].

Physical Properties Determination:

- Solubility Profile: Prepare saturated solutions at controlled temperatures (0°C, 20°C, 80°C, 100°C). Determine concentration by gravimetric analysis of evaporated aliquots. Compare results to reference values: 20.3g/100mL (0°C), 33.8g/100mL (20°C), 84.8g/100mL (80°C), 105g/100mL (100°C) [1].

- Crystal Structure: Examine crystal habit and morphology using optical microscopy. This compound typically forms transparent, orthorhombic crystals.

Table 3: this compound Physicochemical Properties

| Property | Specification | Testing Method |

|---|---|---|

| Molecular Weight | 304.22 g/mol (anhydrous), 322.24 g/mol (monohydrate) [1] | Calculational |

| Appearance | White crystalline solid | Visual inspection |

| Density | 3.18 g/cm³ (monohydrate) [1] | Pycnometer |

| Solubility in Water | 33.8 g/100mL at 20°C [1] | Gravimetric analysis |

| Decomposition Temperature | 413.9°C (anhydrous) [1] | Thermal analysis |

| Oxygen Content | 31.55% in pure compound [2] | Calculational |

| pH (1% solution) | Approximately neutral | pH meter |

Applications and Industrial Relevance

This compound serves diverse industrial applications, with its usage evolving in response to technological advancements and regulatory considerations. The compound's dual functionality as both an oxidizer and colorant ensures its continued relevance across multiple sectors.

Pyrotechnics and Illuminating Compositions

In pyrotechnic formulations, this compound serves as both an oxidizer and green colorant. When combined with various fuels, it produces a vibrant green light with emission characteristics superior to many alternative barium compounds. Simple binary mixtures with organic fuels such as shellac can yield high-quality green flames, making it valuable for exhibition-grade fireworks [1]. The compound's ability to function effectively in relatively simple formulations represents a significant advantage over other green-emitting systems that often require more complex compositions including separate oxidizers, colorants, and chlorine donors.

Despite these advantages, this compound use in pyrotechnics has declined somewhat due to several factors: its relatively higher cost compared to alternatives like barium nitrate; its impact sensitivity in certain formulations (pure this compound can explode from strong impact); and instances of spontaneous ignition in compositions during drying processes [1] [6]. Modern pyrotechnic practice often substitutes this compound with barium nitrate or barium carbonate combined with chlorine donors, though the latter systems typically produce less saturated green emissions [1].

Industrial and Specialty Applications

Beyond pyrotechnics, this compound finds application in several industrial processes:

- Chloric Acid Production: this compound serves as a precursor for highly pure chloric acid through metathesis reactions with sulfuric acid, enabling subsequent production of other pure chlorates [1].

- Textile and Paper Industries: The compound finds use as a mordant in textile dyeing processes and in paper pulp manufacturing [6].

- Chemical Synthesis: As a strong oxidizing agent, this compound participates in specialized organic and inorganic oxidation reactions [4] [6].

- Oxygen Generation: Its thermal decomposition yielding oxygen gas makes it useful in specialized oxygen-generation systems [6].

Industrial production of this compound increasingly incorporates advanced process control technologies. Modern manufacturing facilities utilize sensor networks and automation systems for real-time monitoring and adjustment of critical parameters including temperature, pressure, and reactant concentrations. These technological implementations improve product consistency, reduce waste, and enhance operational safety [4]. The global market for this compound reflects steady demand, with projections indicating growth from $12.69 billion in 2025 to $22.38 billion by 2033, representing a compound annual growth rate of 9.92% [5].

Safety, Handling, and Regulatory Considerations

This compound presents significant health and safety hazards that require careful management through engineering controls, personal protective equipment, and comprehensive safety protocols.

Health Hazards and Toxicity Profile

As a soluble barium compound, this compound poses substantial toxicity risks through all exposure routes (ingestion, inhalation, skin contact):

- Acute Toxicity: The estimated lethal dose of soluble barium compounds is approximately 900 mg for adults, with life-threatening toxicity possible at doses of 0.2-0.5 mg/kg body weight [8]. Symptoms of acute exposure include gastrointestinal distress (nausea, vomiting, abdominal pain, diarrhea), muscle twitching and paralysis, cardiac arrhythmias, and profound hypokalemia (potassium deficiency) resulting from intracellular potassium shifting [1] [8].

- Hypokalemia Mechanism: Barium ions block potassium efflux channels in cell membranes, preventing potassium release while uptake continues, leading to dangerously low serum potassium levels that can precipitate cardiac arrest [8].

- Methemoglobinemia: High-level exposures may induce methemoglobinemia, reducing blood oxygen-carrying capacity [1].

- Chronic Exposure: Long-term low-level exposure may cause kidney damage, while barium dust inhalation can produce baritosis, a benign pneumoconiosis visible on chest X-rays [1] [8].

Physical Hazards and Reactivity

This compound functions as a strong oxidizer, presenting significant fire and explosion hazards:

- Decomposition: At its melting point (approximately 413.9°C), this compound decomposes to barium chloride and oxygen, supporting and accelerating combustion [1].

- Impact Sensitivity: Pure this compound can explode from strong mechanical impact [1].

- Spontaneous Ignition: Documented cases exist of pyrotechnic compositions containing this compound spontaneously igniting during drying processes, even when wet [1].

- Incompatibilities: The compound is incompatible with combustible materials, reducing agents, heavy metal powders, and ammonium compounds. Contact with ammonium salts can form ammonium chlorate, an extremely unstable compound [3].

Protective Measures and Engineering Controls

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shields, and appropriate respiratory protection when dust generation is possible. Laboratory coats or protective clothing should be worn to minimize skin contact [1].

- Engineering Controls: Use local exhaust ventilation or fume hoods for handling powders or heated solutions. Avoid procedures that generate dust aerosols.

- Storage Considerations: Store in cool, dry, well-ventilated areas away from combustibles and reducing agents. Maintain separation from incompatible materials including acids, ammonium compounds, and powdered metals. Use non-combustible containers with tight-fitting lids [1].

Emergency Response and First Aid

- Inhalation: Immediately move affected person to fresh air. Adminiate oxygen if breathing is difficult. Seek medical attention.

- Skin Contact: Remove contaminated clothing and wash affected area thoroughly with soap and water.

- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Consult medical professional.

- Ingestion: Do not induce vomiting. Administer gastric lavage with sodium sulfate or magnesium sulfate to precipitate soluble barium as insoluble barium sulfate [8]. Seek immediate medical attention.

- Medical Management: Hospital management includes ECG monitoring, serum potassium monitoring with aggressive potassium supplementation (doses up to 400 mEq may be required in first 24 hours), and consideration of hemodialysis or continuous venovenous hemofiltration for severe cases [8].

Environmental and Regulatory Considerations

This compound is very harmful to aquatic organisms, requiring careful containment to prevent environmental release [1]. Disposal must comply with local, state, and federal regulations, typically requiring management as hazardous waste. The compound carries the UN number 1445 for transportation classification [1]. Workplace exposure limits for barium compounds are typically set at 0.5 mg/m³ (TWA) for soluble barium compounds, with an IDLH of 50 mg/m³ [1].

Conclusion

References

- 1. This compound [en.wikipedia.org]

- 2. This compound [chlorates.exrockets.com]

- 3. Preparing chlorates - PyroGuide [pyrodata.com]

- 4. How this compound Works — In One Simple Flow (2025) [linkedin.com]

- 5. This compound Market Size, Share and Industry Forecast [linkedin.com]

- 6. This compound - $5.50 [unitednuclear.com]

- 7. News - The Applications of Barium Chloride Dihydrate [toptionchem.com]

- 8. Barium Chloride - an overview [sciencedirect.com]

barium chlorate double decomposition preparation

Principle of the Method

The synthesis of barium chlorate via double decomposition is based on a metathesis reaction between barium chloride and sodium chlorate, exploiting the difference in solubility of the reactants and products in water [1].

The general reaction is: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl

Upon concentrating and cooling the reaction mixture, the less soluble this compound precipitates from the solution, allowing for its separation from the more soluble sodium chloride byproduct [1]. The primary challenge is that the resulting product can be contaminated with sodium ions, which impart a strong yellow color to flames and can overpower the desired green color of barium in pyrotechnic compositions [2] [3]. Therefore, meticulous purification through recrystallization is essential.

Safety and Handling

This compound is a toxic and strong oxidizing agent. Please adhere to the following safety protocols:

| Hazard Category | Specific Risks and Precautions |

|---|---|

| Health Hazards | Toxic if inhaled or ingested. Causes irritation to respiratory system, skin, and eyes. May cause nausea, vomiting, abdominal pain, and methemoglobinemia [1] [4]. |

| Reactivities | Strong oxidizer. Forms highly flammable or explosive mixtures with combustible materials, sulfur, sulfides, powdered metals, and ammonium salts [3] [4]. Liberates explosive chlorine dioxide gas in contact with strong acids [4]. |

| Personal Protective Equipment (PPE) | Wear a dust mask, chemical safety goggles, rubber gloves, and protective outer clothing [4]. |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Flush with water. Ingestion: Induce vomiting and seek immediate medical attention. Alert physician to potential barium poisoning [4]. |

Materials and Equipment

Starting Materials

- Barium chloride dihydrate (BaCl₂·2H₂O), crystalline solid [2].

- Sodium chlorate (NaClO₃), solid.

Equipment

- Beakers (e.g., 1 L and 2 L)

- Hotplate with magnetic stirrer

- Heating mantle or Bunsen burner

- Stirring rod

- Filter paper and funnel

- Graduated cylinder

- Drying oven

- Analytical balance

Experimental Protocol

Step 1: Dissolution of Reactants

- Prepare a near-saturated solution of sodium chlorate by dissolving approximately 200 g of NaClO₃ in 500 mL of near-boiling deionized water in a 1 L beaker [2].

- In a separate 1 L beaker, dissolve about 125 g of BaCl₂·2H₂O in 300 mL of warm deionized water [2].

Step 2: Reaction and Precipitation

- Slowly add the warm barium chloride solution to the hot sodium chlorate solution while stirring continuously.

- Continue heating and stirring the combined mixture for 20-30 minutes to ensure the reaction goes to completion.

- Precipitation: Allow the mixture to cool gradually to room temperature, and then further cool it in an ice-water bath. The lower solubility of this compound will cause it to crystallize out of the solution.

Step 3: Filtration and Purification

- Isolate the crude this compound crystals by vacuum filtration.

- Recrystallization for Sodium Removal:

- Redissolve the crude crystals in a minimal volume of hot deionized water.

- Allow the solution to cool slowly to crystallize.

- Filter the purified crystals again. This recrystallization process may need to be repeated multiple times to adequately reduce sodium contamination [3].

- Test for sodium impurity by placing a small sample of the washed crystals on a clean iron nail and holding it in a propane torch flame. The absence of a persistent yellow color indicates successful sodium removal [2].

Step 4: Drying

- Spread the purified, wet crystals on a watch glass or in a shallow dish.

- Dry the crystals in a drying oven at a temperature not exceeding 50-60°C until a constant weight is achieved. Avoid excessive heat to prevent decomposition.

The following workflow diagram summarizes the key stages of this preparation method:

Characterization and Data

Solubility and Physical Properties The success of this method relies on the differing solubilities of the compounds involved. The table below summarizes key data [2] [1].

| Compound | Molecular Weight (g/mol) | Solubility in Water (g/100g, @20°C) | Note |

|---|---|---|---|

| This compound (Ba(ClO₃)₂) | 304.23 (anhydrous) | 33.8 | Product; precipitates upon cooling. |

| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 244.27 | 31.2 (approx.) | Reactant. |

| Sodium Chlorate (NaClO₃) | 106.44 | 101 (approx.) | Reactant; remains in solution. |

| Sodium Chloride (NaCl) | 58.44 | 36.0 | By-product; remains in mother liquor. |

Yield and Efficiency

- The theoretical yield can be calculated based on the limiting reactant (typically BaCl₂·2H₂O).

- The actual yield will be lower due to product loss during transfer, filtration, and recrystallization. A yield of 60-75% after purification is reasonable.

- Purity can be assessed by flame test (for absence of sodium) and by comparing the crystal form and decomposition temperature to literature values [1].

Troubleshooting and Alternatives

- Persistent Sodium Contamination: If the flame test continues to show a yellow color after multiple recrystallizations, consider using an alternative method. Using potassium chlorate instead of sodium chlorate in the initial reaction can prevent sodium contamination entirely [2].

- Alternative Synthesis Method - Electrolysis: this compound can be produced directly from barium chloride via electrolysis: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂. However, this method has a lower current efficiency (30-40% without pH control) and does not allow for a large single crop of crystals [2] [1].

- Alternative Synthesis Method - Ammonium Chlorate Route: A sodium-free product can be obtained by reacting barium carbonate with a solution of ammonium chlorate: 2 NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2 NH₃ + H₂O + CO₂. The solution must be boiled for several hours to drive off ammonia and carbon dioxide [2] [1]. Caution: Ammonium chlorate salt can be unstable and has a tendency to explode [2].

Conclusion

The double decomposition method provides a viable laboratory-scale route to synthesize this compound. The procedure's key advantage is its simplicity, but its major limitation is the introduction of sodium ion impurities, which necessitates rigorous and potentially time-consuming purification. For applications requiring high-color-purity green flames in pyrotechnics, the additional effort to remove sodium is essential. Alternative methods, such as the ammonium chlorate route or electrolysis, can be explored to circumvent this contamination issue from the outset.

References

Comprehensive Application Notes and Protocols: Barium Chlorate in Pyrotechnic Green Flame Formulations

Introduction and Chemical Fundamentals

Barium chlorate (Ba(ClO₃)₂) represents a specialized oxidizer that has historically been used in pyrotechnics to produce vibrant green flames, making it particularly valuable for high-quality exhibition fireworks and military signal devices. As the barium salt of chloric acid, it commonly exists as a white crystalline solid in both anhydrous and monohydrate (Ba(ClO₃)₂·H₂O) forms, with the monohydrate decomposing to the anhydrous form at approximately 120°C and further decomposing to barium chloride and oxygen at 413.9°C [1]. The compound's significance in pyrotechnics stems from its dual functionality as both an oxygen donor and a color emitter, enabling the creation of intense green flames with relatively simple mixtures.

The fundamental properties of this compound make it particularly suitable for pyrotechnic applications. With a molar mass of 304.22 g·mol⁻¹ for the anhydrous form and 322.24 g·mol⁻¹ for the monohydrate, it exhibits favorable solubility characteristics in water, ranging from 20.3 g/100mL at 0°C to 105 g/100mL at 100°C [1]. This solubility profile facilitates various synthesis and purification methods. From a thermal perspective, this compound demonstrates greater stability in formation from elements (ΔHf = -184.4 kcal/mol) compared to potassium chlorate (ΔHf = -95.1 kcal/mol), yet releases significantly more energy during decomposition (-28 kcal/mol versus -10.6 kcal/mol for KClO₃), contributing to more intense combustion events in pyrotechnic applications [2].

Scientific Basis of Green Color Production

Flame Test Physics and Barium Emission

The characteristic green color produced by this compound in flames results from fundamental atomic emission processes that occur when the compound is subjected to high temperatures. When this compound decomposes in a flame, the intense thermal energy excites the valence electrons of barium atoms to higher energy orbitals. As these excited electrons return to their ground state, they release energy in the form of photons with specific wavelengths corresponding to the green portion of the visible spectrum (approximately 510-560 nm) [3]. This emission spectrum serves as a unique fingerprint for barium ions and forms the physical basis for flame emission spectroscopy, atomic emission spectroscopy, and flame photometry techniques.

The heat of combustion from the pyrotechnic reaction plays a critical role in determining color quality and intensity. Sufficient temperature is required to ensure complete decomposition of the this compound and efficient excitation of the barium atoms. The oxidation-reduction (redox) reaction between the chlorate oxidizer and organic or metallic fuels generates the necessary thermal energy, with temperatures typically reaching 1500-2000°C in properly formulated green pyrotechnic compositions [4]. Without adequate combustion temperatures, the barium electrons won't achieve sufficient excitation, resulting in washed-out colors or failure to produce the characteristic green hue altogether.

Chlorine Donor Role in Color Enhancement

A crucial aspect of this compound chemistry in pyrotechnics involves the presence of chlorine donors in the formulation, which significantly enhance color purity and intensity. While barium ions alone can produce green emission, the formation of barium monochloride (BaCl) species in the flame creates a more efficient green emitter with superior spectral characteristics [5]. The chlorine donors, typically organic chlorine-containing compounds such as polyvinyl chloride, chlorinated paraffins, or other chlorocarbons, decompose during combustion to provide atomic chlorine that readily combines with barium to form these monochloride intermediates.

The practical importance of chlorine donors is demonstrated in advanced pyrotechnic formulations where color purity and intensity are paramount. Research has shown that optimized mixtures containing balanced ratios of this compound and chlorine donors can achieve green emission with spectral purity exceeding 85%, significantly higher than the 65% achieved by conventional formulations [6]. This enhancement occurs because the barium monochloride species have more favorable emission characteristics compared to atomic barium or barium oxide species that would otherwise form in the absence of sufficient chlorine. The chlorine donor system must be carefully balanced, however, as excess chlorine can lead to incomplete combustion or reduced flame temperature, ultimately diminishing color quality.

Pyrotechnic Formulation Design

Composition Components and Functions

Table 1: Core Components in this compound Green Formulations

| Component Type | Example Compounds | Function | Typical Percentage |

|---|---|---|---|

| Oxidizer | This compound | Provides oxygen for combustion, source of barium ions | 60-80% |

| Chlorine Donor | Polyvinyl chloride, chlorinated paraffins | Enhances green color through BaCl formation | 10-20% |

| Metallic Fuel | Aluminum-magnesium alloy (PAM), magnesium | Increases flame temperature, intensity | 8-12% |

| Organic Fuel/Binder | Shellac, iditol, dextrin | Provides secondary fuel, composition integrity | 3-10% |

| Color Modifier | Copper compounds | Adjusts hue, color balance | 0-5% |

Designing effective this compound-based green pyrotechnic compositions requires careful balance of components to achieve optimal color quality, burn rate, and stability. The oxidizer system typically features this compound as the primary component, providing both the color-emitting barium ions and a significant portion of the combustion oxygen. While this compound alone can produce green flames, modern formulations often incorporate secondary oxidizers such as potassium nitrate or potassium perchlorate to modify burn characteristics, though these may impact color purity if they introduce competing emitters like sodium or potassium [5].

The fuel system represents another critical formulation consideration, with choices significantly affecting combustion temperature and consequently color quality. Metallic fuels such as aluminum-magnesium alloys (typically 8-10% in advanced formulations) provide high energy density and elevated flame temperatures necessary for efficient barium excitation [5]. Simultaneously, organic binders like shellac or iditol (3-4%) serve dual purposes as secondary fuels and composition stabilizers, ensuring mixture integrity during storage and firing [7] [5]. The careful proportional balance between these components determines not only color quality but also sensitivity, stability, and burning characteristics of the final composition.

Representative Formulations

Table 2: Specific this compound Green Formulations

| Formulation Purpose | This compound | Al-Mg Alloy | Chlorine Donor | Binder/Fuel | Other Components |

|---|---|---|---|---|---|

| Standard Green Star | 70% | 10% | 15% (PVC) | 5% (shellac) | - |

| Signal Flare | 67-73% | 8-10% | 16-19% (chlorinated paraffin) | 3-4% (iditol) | - |

| Simple Green Mix | 75% | - | 15% (PVC) | 10% (dextrin) | - |

| High-Intensity Green | 65% | 15% | 12% (PVC) | 8% (shellac) | - |

Advanced formulations documented in patent literature demonstrate the sophisticated approach required for optimal green emission. One particularly optimized composition for signal flares and fireworks includes 67-73% barium nitrate (functioning as both oxidizer and color source), 8-10% aluminum-magnesium alloy powder as metallic fuel, 3-4% iditol as organic fuel-binder, and 14-16% powdered chlorinated paraffin combined with 2-3% liquid chlorinated paraffin as the chlorine donor system [5]. This specific formulation achieves superior color quality and burning characteristics through its balanced approach to fuel-oxidizer ratios and the dual-phase chlorine donor system.